molecular formula C7H7Cl2NO2S B2359463 2,4-Dichloro-3-methylbenzenesulfonamide CAS No. 361463-95-8

2,4-Dichloro-3-methylbenzenesulfonamide

Cat. No.: B2359463
CAS No.: 361463-95-8
M. Wt: 240.1
InChI Key: WZRHMGLCAGBZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, a methyl group, and a sulfonamide group .


Chemical Reactions Analysis

There is a study that focused on designing and synthesizing compounds with two pharmacophore groups: 2,4-dichlorobenzenesulfonamide and chalcone . These compounds displayed notable anticancer effects on various human cancer cells .


Physical and Chemical Properties Analysis

This compound is a solid substance at ambient temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

DNA Binding and Anticancer Activity

2,4-Dichloro-3-methylbenzenesulfonamide derivatives, specifically mixed-ligand copper(II)-sulfonamide complexes, have been explored for their DNA binding capabilities and anticancer activities. These complexes show potential in inducing DNA cleavage and apoptosis in tumor cells, making them promising candidates for anticancer drug development (González-Álvarez et al., 2013).

Structural and Kinetic Studies

Sulfonamide derivatives, including those with the this compound structure, have been the subject of extensive structural and kinetic studies. These studies include the analysis of molecular-electronic structures, crystallography, and reaction kinetics, providing insights into their chemical properties and potential applications in various scientific fields (Rublova et al., 2017).

Pharmaceutical Research

Compounds derived from this compound have been studied for their potential in pharmaceutical applications, particularly as anticancer agents. These studies focus on understanding their mechanism of action, such as inducing apoptosis and autophagy in cancer cells, and their inhibitory effects on certain enzymes, highlighting their potential as drug candidates (Gul et al., 2018).

Antibacterial and Anti-inflammatory Studies

Research has also been conducted on the antibacterial and anti-inflammatory properties of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides, which are derivatives of this compound. These studies contribute to the development of new therapeutic agents for various inflammatory and bacterial diseases (Abbasi et al., 2017).

Thermodynamic and Solubility Studies

The thermodynamic properties and solubility behavior of mixtures containing this compound derivatives have been explored. These studies provide valuable data for understanding the compound's behavior in various solvent systems, aiding in the development of pharmaceutical formulations and industrial applications (Mattila et al., 1988).

Safety and Hazards

The safety information for 2,4-Dichloro-3-methylbenzenesulfonamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

A study has shown that compounds incorporating 2,4-dichlorobenzenesulfonamide and chalcone displayed notable anticancer effects on various human cancer cells . This suggests potential future directions in the development of anticancer drugs.

Properties

IUPAC Name

2,4-dichloro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRHMGLCAGBZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.